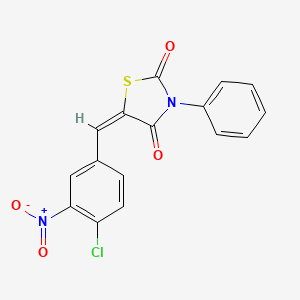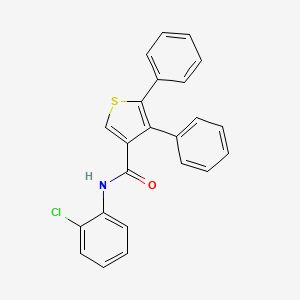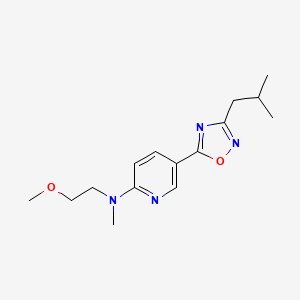
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound with potential therapeutic applications in various neurological disorders. This compound belongs to the thiazolidinedione family, which is known for its insulin-sensitizing properties. In recent years, CNB-001 has gained attention for its neuroprotective and anti-inflammatory effects, making it a promising candidate for treating neurodegenerative diseases.
作用機序
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammation. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase levels of BDNF, and improve mitochondrial function. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for large-scale studies.
将来の方向性
There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is investigating its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, there is a need for further studies to evaluate the safety and efficacy of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in human clinical trials.
合成法
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process starting from 2,4-thiazolidinedione. The first step involves the nitration of 4-chlorobenzaldehyde to obtain 4-chloro-3-nitrobenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to obtain 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of this reaction is typically around 50%.
科学的研究の応用
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and Parkinson's disease. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be beneficial in treating neuroinflammatory disorders such as multiple sclerosis.
特性
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIANFCGHIZMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)


![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)